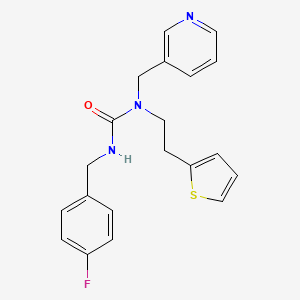

3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea-based small molecule characterized by three key substituents:

- A pyridin-3-ylmethyl group, which may enhance solubility and participate in hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c21-18-7-5-16(6-8-18)14-23-20(25)24(11-9-19-4-2-12-26-19)15-17-3-1-10-22-13-17/h1-8,10,12-13H,9,11,14-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHWUZAEYYYJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.

Pyridinylmethyl Group Introduction:

Thiophenylethyl Group Addition: The thiophenylethyl group is then added through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Urea Formation: Finally, the urea moiety is formed by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares functional motifs with several urea derivatives and heterocyclic compounds (Table 1):

Key Observations :

Physicochemical Properties

Data from analogs () suggests:

- Melting Points : Urea derivatives with fluorinated and heterocyclic groups exhibit high melting points (217–273°C), indicative of crystalline stability .

- Synthetic Yields : Yields for similar compounds range from 55–69%, reflecting moderate efficiency in condensation or nucleophilic substitution reactions .

Biological Activity

3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.45 g/mol. The compound features a urea linkage, which is known to enhance biological activity by improving solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant antibacterial properties. For instance, related compounds have shown inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.03 μg/mL |

| Related Urea Derivative | S. aureus | 0.008 μg/mL |

| Reference Drug (Ampicillin) | E. coli | 0.5 μg/mL |

This table illustrates that the compound exhibits potent antibacterial activity comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Activity

In addition to antibacterial properties, this compound has shown promise in cancer research. Studies have highlighted its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Anticancer Effects

In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 10 to 20 μM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Topoisomerases : Similar compounds have been shown to bind to the active sites of bacterial topoisomerases, preventing DNA replication.

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Interaction with Enzymatic Targets : The urea moiety facilitates interactions with various enzymes, enhancing the compound's efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.